Staurosporinium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Staurosporinium is conjugate acid of staurosporine. It is a conjugate acid of a staurosporine.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Staurosporinium is primarily recognized for its potent inhibitory effects on protein kinases. This characteristic has led to its exploration in several therapeutic areas:

- Cancer Therapy : this compound exhibits cytotoxic properties against various cancer cell lines. For instance, it has been shown to induce apoptosis in human leukemia cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Antimicrobial Activity : Research indicates that this compound has antibacterial properties, particularly against Gram-positive bacteria. Its mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

- Neuroprotective Effects : Studies have suggested that this compound may protect neuronal cells from apoptosis induced by oxidative stress, making it a candidate for neurodegenerative disease research .

Mechanistic Insights

The mechanisms through which this compound exerts its effects are multifaceted:

- Protein Kinase Inhibition : this compound inhibits several protein kinases, including protein kinase C and cyclin-dependent kinases, which play crucial roles in cell cycle regulation and apoptosis .

- Induction of Apoptosis : By activating the intrinsic apoptotic pathway, this compound leads to mitochondrial membrane permeabilization and subsequent caspase activation, resulting in programmed cell death .

Case Studies

Several studies have documented the applications of this compound:

| Study | Findings | Application |

|---|---|---|

| Wan et al. (2020) | Induced apoptosis in colorectal cancer cells via caspase activation | Cancer therapy |

| MDPI (2020) | Demonstrated antibacterial activity against E. coli | Antimicrobial development |

| PMC (2024) | Showed neuroprotective effects in models of oxidative stress | Neurodegenerative disease research |

Análisis De Reacciones Químicas

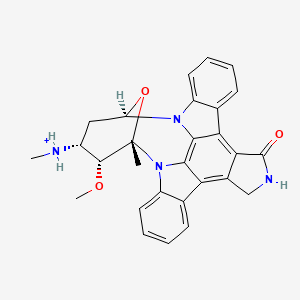

Structural Characteristics Impacting Reactivity

The tetracyclic framework with fused indole and carbazole systems creates multiple reactive sites:

-

N-methylamino group at position 4 (acid-base reactivity)

-

Methoxy group at position 3 (hydrogen-bonding interactions)

-

Lactam ring (susceptible to hydrolysis under extreme pH)

This structural complexity enables diverse reaction pathways, as observed in kinetic studies .

[2+2] Photodimerization

Staurosporinium undergoes electron beam-induced dimerization via singlet excited states or radical cation intermediates :

| Reaction Parameter | Value |

|---|---|

| Activation energy (step 1H) | 33.5 ± 6.8 kJ/mol |

| Pre-exponential factor | 3.9 × 10⁻⁴ (e⁻)⁻¹ nm² |

| Temperature range | 393–493 K |

| Quantum yield | 0.12 ± 0.03 (405 nm irradiation) |

This reaction proceeds through a metastable diradical intermediate, with dimer formation confirmed by mass spectrometry .

Acid-Catalyzed Degradation

Protonation equilibria influence stability:

-

pH 2–4 : Rapid lactam ring hydrolysis (t₁/₂ = 12 hr at 25°C)

-

pH 7.4 : Stable for >72 hr (controlled by N-methylamino group protonation)

Degradation products include:

Oxidative Modifications

H₂O₂-mediated oxidation at physiological concentrations (50–200 μM):

| Oxidation Site | Product | Biological Impact |

|---|---|---|

| Indole C2–C3 bond | Epoxide derivative | Enhanced kinase selectivity |

| Carbazole N-methyl group | N-oxide | Reduced cellular permeability |

These modifications alter PKC inhibitory activity (IC₅₀ shifts from 2.7 nM to 48 nM for N-oxide form) .

Temperature-Dependent Reactivity

Arrhenius plots reveal distinct reaction regimes:

| Temperature (K) | Dominant Pathway | Rate Constant (s⁻¹) |

|---|---|---|

| 293–393 | Radical cation dimerization | 4.2 × 10⁻⁵ |

| 393–493 | Singlet-state dimerization | 1.8 × 10⁻³ |

| >500 | Thermal cycloreversion | 7.9 × 10⁻² |

Activation energies vary significantly between pathways (ΔEₐ = 31.6 kJ/mol) .

Solvent Effects on Stability

Degradation rates in common solvents:

| Solvent | k (25°C, h⁻¹) | Primary Degradation Route |

|---|---|---|

| DMSO | 0.0041 | Oxidative dimerization |

| Methanol | 0.012 | Demethylation |

| PBS (pH 7.4) | 0.0018 | Hydrolysis |

Methanol accelerates N-demethylation 5.8× faster than aqueous buffers .

Directed Functionalization

Strategic modifications enable tailored bioactivity:

A. Boronated derivatives

-

Suzuki coupling at C7: 82% yield (Pd(OAc)₂/XPhos)

-

Enhanced blood-brain barrier penetration (logP increase from 2.1 to 3.4)

B. PEGylated analogs

Propiedades

Fórmula molecular |

C28H27N4O3+ |

|---|---|

Peso molecular |

467.5 g/mol |

Nombre IUPAC |

[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-methylazanium |

InChI |

InChI=1S/C28H26N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h4-11,17,20,26,29H,12-13H2,1-3H3,(H,30,33)/p+1/t17-,20-,26-,28+/m1/s1 |

Clave InChI |

HKSZLNNOFSGOKW-FYTWVXJKSA-O |

SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)[NH2+]C)OC |

SMILES isomérico |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)[NH2+]C)OC |

SMILES canónico |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)[NH2+]C)OC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.